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Compound of Interest

Compound Name: 3-Amino-N-methylbenzylamine

Cat. No.: B099425

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties
of 3-(Methylaminomethyl)aniline (CAS No: 18759-96-1). Intended for researchers, medicinal
chemists, and drug development professionals, this document moves beyond a simple
recitation of data points. It delves into the causality behind experimental methodologies, offers
field-proven insights into the interpretation of these properties, and grounds all claims in
authoritative references. The guide is structured to serve as a practical and foundational
resource, detailing not only the intrinsic characteristics of the molecule but also the
standardized protocols for their validation. Key properties including molecular structure,
solubility, pKa, and lipophilicity are discussed in the context of their implications for
pharmaceutical development.

Chemical Identity and Structure

3-(Methylaminomethyl)aniline is a primary aromatic amine and a secondary aliphatic amine, a
structural motif that confers distinct chemical reactivity and physical properties. Its identity is
established by several key identifiers.

o |[UPAC Name: 3-[(methylamino)methyl]aniline

« CAS Number: 18759-96-1[1][2][3]
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e Molecular Formula: CsHi12N2[2][3]

e Synonyms: 3-Aminobenzylmethylamine, 3-Methylaminomethylphenylamine[3]

The molecule's structure is fundamental to understanding its behavior. The presence of two

basic nitrogen centers, an aromatic ring, and a flexible methylaminomethyl side chain dictates

its interaction with biological systems and its properties in various solvents.

Caption: 2D Chemical Structure of 3-(Methylaminomethyl)aniline.

Core Physicochemical Properties

The utility of a chemical entity in research and drug development is heavily dependent on its

physical and chemical properties. These parameters govern its solubility, absorption,

distribution, metabolism, and excretion (ADME) profile. The key properties for 3-

(Methylaminomethyl)aniline are summarized below.

Property Value Source
Molecular Weight 136.2 g/mol
136.194 g/mol [2]
Physical Form Solid, Semi-solid, or Liquid
White to Yellow to Greyish
Color [3]
Yellow
98% - 99% (Typical
Purity ) (Typ [1]
commercial grades)
Storage Temperature Room Temperature
HBLPY XIZPMDWIO-
InChl Key [2][3]

UHFFFAOYSA-N

o Expertise & Experience Insight: The variability in the reported physical state (from liquid to

solid) at room temperature is noteworthy.[3] This often points to the influence of minor

impurities or polymorphic forms, which can significantly impact dissolution rates and
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bioavailability. For any development program, it is crucial to establish a consistent solid-state
form and verify its properties batch-to-batch.

Solubility Profile

Solubility is a critical determinant of a compound's suitability for biological assays and its
potential for oral absorption. The aniline moiety, while polar, is attached to a hydrophobic
benzene ring, creating a nuanced solubility profile.

e Agueous Solubility: While specific quantitative data for 3-(Methylaminomethyl)aniline is not
readily available in public literature, its structural analogue, 3-methylaniline, is only slightly
soluble in water.[4] This limited solubility is attributed to the hydrophobic nature of the
aromatic ring.[4] It is expected that 3-(Methylaminomethyl)aniline will exhibit similar behavior.
The basic amino groups suggest that its aqueous solubility will be highly dependent on pH,
increasing significantly in acidic conditions due to the formation of soluble ammonium salts.

[5]

» Organic Solvent Solubility: Like its analogues, 3-(Methylaminomethyl)aniline is expected to
be readily soluble in various organic solvents, including alcohols, ethers, and benzene.[4]
This is consistent with the general principle that "like dissolves like," where the compound's
organic character dominates its interactions with nonpolar solvents.[4]

Experimental Protocol: Shake-Flask Method for
Aqueous Solubility (OECD 105)

This protocol represents a self-validating system for determining the aqueous solubility of a test
compound. The causality behind this choice is its status as the "gold standard" method,
providing a direct measure of a saturated solution's concentration.

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.

lonization and Lipophilicity (pKa and logP)

The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP) is a
cornerstone of medicinal chemistry, profoundly influencing ADME properties.
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» pKa (Acid Dissociation Constant): This value quantifies the acidity or basicity of a functional
group. 3-(Methylaminomethyl)aniline has two basic centers: the aromatic primary amine and
the aliphatic secondary amine.

o The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the
aromatic ring.

o The aliphatic secondary amine is significantly more basic.

o Predicted Insight: Based on similar structures, the pKa of the aliphatic amine is expected
to be in the range of 9-10, while the aniline pKa will be around 4-5. This means at
physiological pH (~7.4), the side-chain amine will be predominantly protonated (cationic),
while the aniline amine will be neutral. This ionization state is critical for interactions with
biological targets and for membrane permeability.

¢ logP (Octanol-Water Partition Coefficient): This ratio measures a compound's relative
solubility in a nonpolar solvent (octanol) versus a polar solvent (water), indicating its
lipophilicity or "greasiness."

o Predicted Insight: While an experimental logP is not published, computational models can
provide an estimate. For the related compound N,N-dimethyl-3-
(methylaminomethyl)aniline, the predicted XlogP is 1.8.[6] Given the structural similarity,
the logP for 3-(Methylaminomethyl)aniline is likely to be in a range suitable for drug
candidates (typically 1-3), balancing aqueous solubility with the ability to cross lipid
membranes.

logP
(Lipophilicity)

pKa
(lonization State)
affects
Target Binding

affects affects

Aqueous Solubility Membrane Permeability Metabolism

Distribution

Absorption
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Caption: Relationship between core properties and ADME outcomes.

Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint for chemical structure confirmation and
purity assessment.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the different proton environments: aromatic protons (in the 6-8 ppm region), a singlet for
the benzylic -CHz- group, a signal for the N-H protons (which may be broad), and a singlet
for the N-CHs group. The integration of these signals would confirm the ratio of protons in
the molecule.

o 13C NMR: The carbon NMR would display signals for the six unique aromatic carbons, the
benzylic carbon (-CH2-), and the methyl carbon (-CHs).

e Mass Spectrometry (MS):

o Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion (M*)
peak corresponding to the molecular weight. Fragmentation patterns would involve the
loss of the methyl group or cleavage of the benzylic C-N bond, providing further structural
confirmation. Electrospray ionization (ESI) in positive mode would show a strong
protonated molecule [M+H]*.[7]

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any
chemical intermediate.

e Hazard Statements: The compound is associated with warnings for skin irritation (H315),
serious eye irritation (H319), and potential respiratory irritation (H335). Analogous anilines
are often toxic if swallowed, in contact with skin, or if inhaled.[8]

e Precautionary Statements: Standard laboratory precautions are required.[9]
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o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
o P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

» Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Keep away
from sources of ignition.[9]

o Storage: Keep the container tightly closed in a dry and well-ventilated place.[8][9]

Conclusion

3-(Methylaminomethyl)aniline is a bifunctional molecule with physicochemical properties that
make it an interesting scaffold for chemical synthesis and potential drug discovery programs.
Its dual amine functionalities, combined with a predicted logP in the drug-like range, offer
multiple points for chemical modification and interaction with biological systems. A thorough
understanding and validation of its solubility, pKa, and solid-state properties are paramount for
any researcher aiming to utilize this compound effectively. The experimental protocols and
causal insights provided in this guide serve as a blueprint for the rigorous characterization
required in modern chemical and pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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